molecular formula C24H24N2O4 B14961528 N,N'-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide

N,N'-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide

Cat. No.: B14961528
M. Wt: 404.5 g/mol
InChI Key: KUHMMMLWZRPYMY-UHFFFAOYSA-N
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Description

N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene-1,4-dicarboxamide core, making it a subject of interest in organic chemistry and material science.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-N,4-N-bis[(2-methoxyphenyl)methyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O4/c1-29-21-9-5-3-7-19(21)15-25-23(27)17-11-13-18(14-12-17)24(28)26-16-20-8-4-6-10-22(20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

KUHMMMLWZRPYMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE exerts its effects is primarily through its interaction with specific molecular targets. The methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the amide bonds can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

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